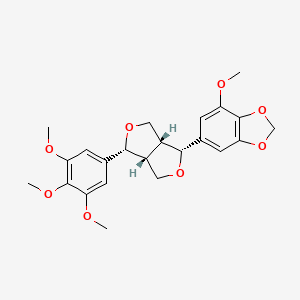
Diasesartemin-(+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diasesartemin-(+) involves several steps, including the extraction of the oleogum resin from Commiphora wightii, followed by purification processes such as chromatography. The specific synthetic routes and reaction conditions for Diasesartemin-(+) are not extensively documented in the literature, but it typically involves organic solvent extraction and subsequent purification techniques .
Industrial Production Methods
Industrial production of Diasesartemin-(+) would likely involve large-scale extraction from the oleogum resin of Commiphora wightii, followed by advanced purification methods to isolate the compound in sufficient quantities. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) could be employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diasesartemin-(+) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, modifying the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Diasesartemin-(+) .
Scientific Research Applications
Diasesartemin-(+) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and reactivity.
Biology: Its role as an α-glucosidase inhibitor makes it valuable in studying carbohydrate metabolism and diabetes management.
Medicine: Diasesartemin-(+) has potential therapeutic applications in managing diabetes and related metabolic disorders.
Industry: It can be used in the development of natural health products and dietary supplements aimed at controlling blood sugar levels
Mechanism of Action
Diasesartemin-(+) exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, Diasesartemin-(+) reduces the rate of glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. The molecular targets include the active site of α-glucosidase, where Diasesartemin-(+) binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
- Epi-mukulin
- (Z)-Guggulsterone
- (E)-Guggulsterone
- (+)-Epi-magnolin
- (+)-Diayangambin
Uniqueness
Diasesartemin-(+) stands out due to its higher potency as an α-glucosidase inhibitor compared to similar compounds. For instance, its inhibitory concentration (IC50) is significantly lower than that of acarbose, a known α-glucosidase inhibitor, making it a more effective option for managing postprandial hyperglycemia .
Properties
CAS No. |
77449-33-3 |
|---|---|
Molecular Formula |
C23H26O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
6-[(3R,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20-,21-/m0/s1 |
InChI Key |
DHWUVPPRBIJJKS-PBFVBANWSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















